

Application Notes and Protocols for Cell Viability Assays with Inavolisib Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K α) isoform.[1][2] It has demonstrated significant antitumor activity, particularly in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K α .[3][4][5] **Inavolisib**'s mechanism of action involves not only the inhibition of the kinase activity but also the promotion of the degradation of the mutant p110 α protein.[4][6][7] This dual action leads to a sustained suppression of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Recently, **inavolisib**, in combination with palbociclib and fulvestrant, received FDA approval for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer.

These application notes provide detailed protocols for assessing the in vitro efficacy of **inavolisib** by measuring its impact on the viability of cancer cell lines. The included methodologies are standard colorimetric and luminescence-based assays widely used in cancer research and drug discovery.

Mechanism of Action: Inavolisib and the PI3K/Akt/mTOR Pathway

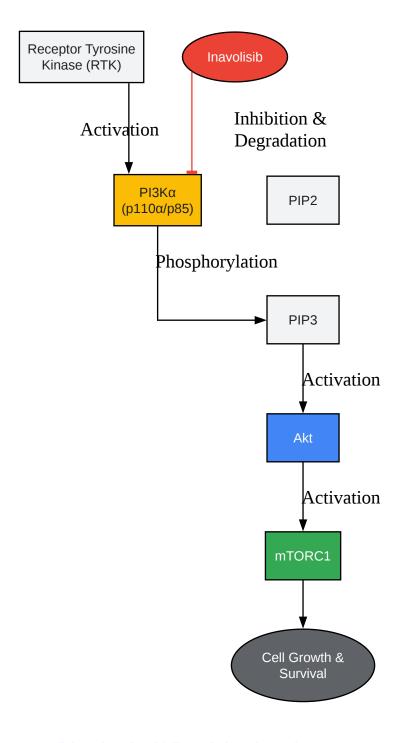


Methodological & Application

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Inavolisib selectively targets the p110 α subunit of PI3K, showing greater potency for mutant forms of the enzyme compared to the wild-type.[1] This specificity is crucial as activating mutations in PIK3CA are common drivers of tumorigenesis. By inhibiting PI3K α , inavolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. Furthermore, inavolisib induces the proteasome-dependent degradation of mutant PI3K α , leading to a more profound and durable inhibition of the pathway.[1][4]





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Caption: Inavolisib's inhibition of the PI3K/Akt/mTOR pathway.

Data Presentation: Inavolisib IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for **inavolisib** in various breast cancer cell lines.

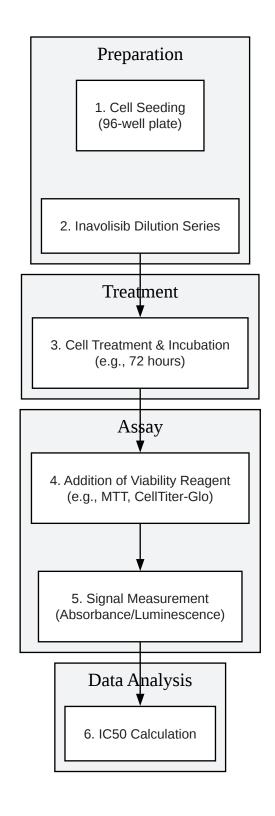


Cell Line	PIK3CA Mutation Status	Assay Type	IC50 (nM)	Reference
HCC1954	H1047R	CellTiter-Glo	60	[1]
MCF7	E545K	CellTiter-Glo	30	[1]

Experimental Workflow for Cell Viability Assays

The general workflow for assessing cell viability following **inavolisib** treatment involves several key steps, from cell culture to data analysis.





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Caption: General workflow for a cell viability assay.

Experimental Protocols



Below are detailed protocols for three common cell viability assays suitable for evaluating the effects of **inavolisib**.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- Inavolisib (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom tissue culture plates
- MTT solution (5 mg/mL in sterile PBS)[8][9]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Drug Treatment: Prepare a serial dilution of inavolisib in culture medium. Remove the medium from the wells and add 100 μL of the various concentrations of inavolisib. Include vehicle-only (e.g., DMSO) controls.



- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
- MTT Addition: After incubation, add 10 μL of the 5 mg/mL MTT solution to each well.[10]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]
- Solubilization: Carefully aspirate the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9] A
 reference wavelength of 630 nm can be used to subtract background noise.[8]
- Data Analysis: Calculate the percentage of cell viability for each inavolisib concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the inavolisib concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[13] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- **Inavolisib** (dissolved in a suitable solvent, e.g., DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent (Promega)
- Multichannel pipette



Luminometer

Protocol:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 μL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
- Drug Treatment: Add the desired concentrations of inavolisib to the wells. Include vehicleonly controls.
- Incubation: Incubate the plate for the chosen treatment period (e.g., 72 hours) at 37°C and 5% CO2.
- Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14]
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).[14]
- Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 [14] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Reading: Measure the luminescence using a luminometer.
- Data Analysis: Determine the percentage of cell viability for each inavolisib concentration compared to the vehicle control. Calculate the IC50 value by plotting cell viability against the log of the drug concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.[15]

Materials:

· Cancer cell lines of interest



- Complete cell culture medium
- Inavolisib (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom tissue culture plates
- Trichloroacetic acid (TCA), cold (10% w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Wash solution (1% v/v acetic acid)
- Tris base solution (10 mM, pH 10.5)
- Multichannel pipette
- Microplate reader (absorbance at 540 nm)

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 μL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
- Drug Treatment: Treat the cells with a serial dilution of **inavolisib** for the desired duration (e.g., 72 hours).
- Cell Fixation: Gently add 50-100 μL of cold 10% TCA to each well to fix the cells.[15]
 Incubate at 4°C for at least 1 hour.[15]
- Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air dry completely.[15]
- Staining: Add 50-100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
- Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[15] Repeat this wash step at least three times.[15]



- Solubilization: Air dry the plates. Add 100-200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
- Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

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